FAM hydrazide 6-isomer

描述

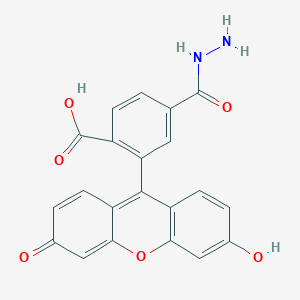

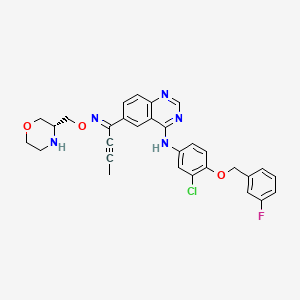

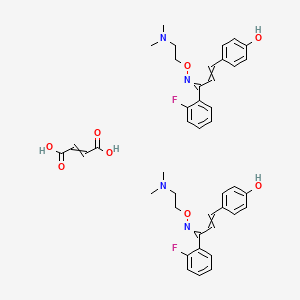

FAM hydrazide, 6-isomer is a hydrazide derivative of fluorescein (FAM). FAM is a xanthene dye, a parent of fluorescein dye series . This compound is primarily used for the labeling of carbonyl compounds, including aldehydes and ketones .

Synthesis Analysis

The synthesis of FAM hydrazide, 6-isomer involves the use of an activated N-hydroxysuccinimide ester of fluorescein (FAM), which is a pure 6-isomer .Molecular Structure Analysis

The molecular weight of FAM hydrazide, 6-isomer is 426.81 . Its molecular formula is C21H15N2ClO6 . The SMILES representation of the molecule is O=C(C1=CC(C2(C3=C(OC4=C2C=CC(O)=C4)C=C(O)C=C3)O5)=C(C=C1)C5=O)NN.[H]Cl .Chemical Reactions Analysis

FAM hydrazide, 6-isomer is a carbonyl reactive fluorescein (FAM) derivative . It can be used for the labeling of carbonyl compounds, aldehydes, and ketones .Physical And Chemical Properties Analysis

FAM hydrazide, 6-isomer is a yellow/orange solid . It has good solubility in DMF, DMSO, and alcohols . The compound has an excitation/absorption maximum at 492 nm and an emission maximum at 522 nm .科学研究应用

DNA Sequencing

FAM hydrazide 6-isomer has been utilized in "click chemistry" to construct fluorescent oligonucleotides, significantly aiding DNA sequencing. The process involves a 1,3-dipolar cycloaddition between alkynyl 6-carboxyfluorescein (FAM) and azido-labeled single-stranded DNA, producing FAM-labeled ssDNA. This labeled ssDNA is then effectively used as a primer for DNA sequencing, achieving single-base resolution in capillary electrophoresis DNA sequencers with laser-induced fluorescence detection (Seo et al., 2003).

Fluorescence-Aided Molecule Sorting

FAM hydrazide 6-isomer plays a role in fluorescence-aided molecule sorting (FAMS). By labeling biomolecules with fluorophores that serve as donor-acceptor pairs for Förster resonance energy transfer and using alternating-laser excitation, FAMS enables simultaneous analysis of biomolecular structure and interactions at the single-molecule level. This technique is beneficial for equilibrium and kinetic analysis of macromolecule-ligand interactions (Kapanidis et al., 2004).

Analysis of Molecular Receptors and Catenanes

Research indicates that under certain conditions, combinations of hydrazide monomers can self-assemble into [2]-catenanes. These catenanes exhibit high selectivity and have unique core structures, which are significant for understanding molecular receptors and the formation of catenanes. This understanding is vital for the development of molecular machinery and nanostructures (Chung et al., 2012).

Corrosion Inhibition Studies

FAM hydrazide 6-isomer derivatives have been studied for their role in corrosion inhibition. The efficiency of these compounds as inhibitors for mild steel corrosion in acidic environments was analyzed. Their behavior under various conditions provides insights into the mechanisms of corrosion inhibition, which is valuable in materials science and engineering applications (Quraishi & Ansari, 2003).

Structural Insights in Peptide Analysis

In peptide research, unprotected peptide isocyanates were macrocyclized using hydrazides of dicarboxylic acids. This process allowed for the modulation of biochemical properties of macrocyclic peptides. Such methodologies are crucial in peptide therapeutics and drug design, providing a platform for developing new peptide-based drugs (Vinogradov et al., 2016).

安全和危害

属性

IUPAC Name |

4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXMMCATQIRAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FAM hydrazide 6-isomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3-(Benzhydryloxyiminomethyl)-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B607334.png)

![N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B607335.png)

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)